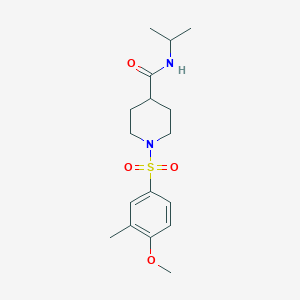![molecular formula C22H26BrN3O5S B7718149 Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate](/img/structure/B7718149.png)
Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a sulfonyl group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethyl carbonate under basic conditions.
Introduction of the sulfonyl group: The piperazine derivative is then reacted with benzyl chloride and 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The resulting compound is acetylated using acetic anhydride.
Esterification: Finally, the compound is esterified with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[2-[benzyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
- Ethyl 4-[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
- Ethyl 4-[2-[benzyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O5S/c1-2-31-22(28)25-14-12-24(13-15-25)21(27)17-26(16-18-6-4-3-5-7-18)32(29,30)20-10-8-19(23)9-11-20/h3-11H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCGLXCDZXTEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
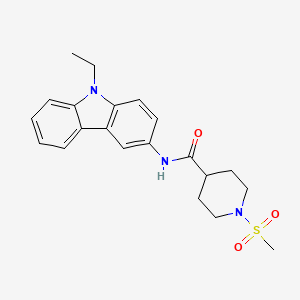
![2-[(E)-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B7718075.png)
![N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7718082.png)
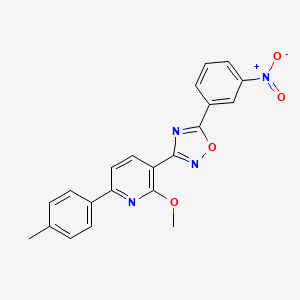
![3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B7718116.png)
![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)
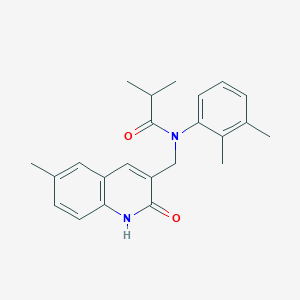
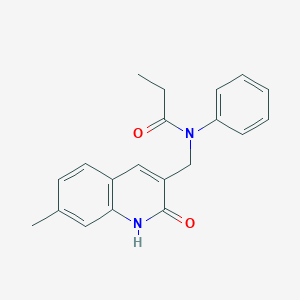
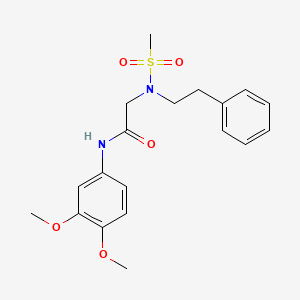
![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide](/img/structure/B7718158.png)
![N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide](/img/structure/B7718164.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide](/img/structure/B7718176.png)
